molecular formula C20H27N3O5 B2883990 Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate CAS No. 881484-25-9

Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate

Cat. No.: B2883990
CAS No.: 881484-25-9
M. Wt: 389.452
InChI Key: ROWAEIXQGJTIBN-UHFFFAOYSA-N
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Description

Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate is a piperazine-based compound featuring a tert-butyl carboxylate group and a 2-methoxyphenyl-substituted dioxoazolidine moiety. Its structure combines conformational rigidity from the piperazine ring with functional diversity provided by the dioxoazolidine and methoxyphenyl groups. This compound is of interest in medicinal chemistry due to the pharmacological versatility of piperazine derivatives, which are known to interact with neurotransmitter receptors, enzymes, and metal ions .

Properties

IUPAC Name

tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c1-20(2,3)28-19(26)22-11-9-21(10-12-22)15-13-17(24)23(18(15)25)14-7-5-6-8-16(14)27-4/h5-8,15H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWAEIXQGJTIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its diverse pharmacological properties. The presence of the 2-methoxyphenyl group and the dioxoazolidine structure contributes to its biological activity. The molecular formula is C16H22N2O4C_{16}H_{22}N_{2}O_{4} with a molecular weight of approximately 306.36 g/mol.

Research indicates that compounds containing piperazine moieties often interact with various neurotransmitter receptors. Specifically, this compound has been studied for its role as a serotonin receptor modulator . It exhibits selective antagonistic activity at the 5-HT1A receptor , which is crucial in regulating mood and anxiety .

Antidepressant Effects

The compound has shown promise in preclinical studies as an antidepressant. In animal models, it demonstrated significant reductions in depressive behaviors, suggesting its potential as a therapeutic agent for mood disorders. The mechanism is believed to involve modulation of serotonin levels and receptor activity .

Antitumor Activity

Preliminary studies have indicated that this compound may possess antitumor properties. In vitro assays revealed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis in these cells, although further studies are required to elucidate the exact pathways involved .

Study 1: Serotonin Receptor Interaction

A study published in PubMed explored the interaction of the compound with serotonin receptors. The results showed that it acts as a selective antagonist at both presynaptic and postsynaptic 5-HT1A receptors, leading to altered serotonin signaling pathways . This interaction is critical for understanding its potential use in treating anxiety and depression.

Study 2: Anticancer Potential

In another investigation, researchers assessed the anticancer properties of the compound against several human cancer cell lines. The findings indicated that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This suggests that this compound could be a candidate for further development as an anticancer drug .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Antidepressant5-HT1A receptor antagonist
AntitumorInduces apoptosis in cancer cells
Modulation of serotonin levelsAlters neurotransmitter signaling

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

The following table highlights key structural differences between the target compound and similar piperazine derivatives:

Compound Name / ID Core Structure Substituents / Modifications Key Functional Groups
Target Compound Piperazine 2-Methoxyphenyl-dioxoazolidine, tert-butyl carboxylate Dioxoazolidine, methoxy, tert-butyl ester
HBK14–HBK19 Piperazine Phenoxyalkoxy/phenoxypropyl chains (e.g., 2-chloro-6-methylphenoxyethoxyethyl) Hydrochloride salts, halogenated aryl groups
DO3A-butyl-MPP Cyclen macrocycle Conjugated 1-(2-methoxyphenyl)piperazine-butylamine, triacetic acid Macrocyclic chelator, carboxylates
Homopiperazine analogs (e.g., Compound 7 ) 1,4-Diazepane (7-membered ring) 2-Methoxyphenyl, tert-butyl carboxylate Increased ring size, conformational flexibility
Imidazo-thiazole derivative Piperazine Imidazo[2,1-b][1,3]thiazole, 2-aminophenyl Heterocyclic appendage, primary amine
1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate Piperazine Methylthio-benzyl, dual carboxylate groups Sulfur-containing aryl, dicarboxylate
Key Observations:
  • Ring Size : The target compound and most analogs use a 6-membered piperazine ring, whereas homopiperazine analogs (e.g., Compound 7 ) employ a 7-membered diazepane ring, enhancing conformational flexibility.
  • Substituents: HBK-series compounds prioritize phenoxyalkyl chains with halogen/methyl groups, likely influencing lipophilicity and receptor binding.
  • Macrocyclic vs. Linear : DO3A-butyl-MPP incorporates a cyclen macrocycle for metal chelation, diverging from the linear architecture of the target compound.
Key Observations:
  • Catalytic Strategies : Palladium-catalyzed coupling (e.g., homopiperazine analogs ) contrasts with simpler alkylation or hydrogenation methods.
  • Protection/Deprotection : Boc groups are commonly used (e.g., ) to stabilize intermediates during synthesis.

Physicochemical and Pharmacological Properties

Property Target Compound (Inferred) HBK-Series Homopiperazine Analogs
Lipophilicity (Clog P) Moderate (dioxoazolidine may reduce log P) High (hydrophobic phenoxy chains) Moderate (7-membered ring increases polarity)
Solubility Enhanced by tert-butyl carboxylate Low (hydrochloride salts improve solubility) Moderate (free base forms)
Receptor Binding Potential for CNS targets (piperazine) Designed for serotonin/dopamine receptor modulation D3 receptor selectivity reported
Key Observations:
  • Hydrochloride Salts : HBK compounds use hydrochloride salts to enhance aqueous solubility, whereas the target compound’s tert-butyl group may improve membrane permeability.
  • Receptor Selectivity : Homopiperazine analogs demonstrate dopamine D3 receptor selectivity, suggesting that ring expansion can fine-tune receptor interactions.

Preparation Methods

Conventional Boc Protection via Di-tert-Butyl Dicarbonate

Piperazine reacts with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to yield tert-butyl piperazine-1-carboxylate. This method, while straightforward, often suffers from low yields (50–65%) due to competing bis-Boc protection. Optimized conditions from patent CN102153526B include:

Reagent Molar Ratio (Piperazine:Boc Anhydride) Solvent Temperature Yield
Di-tert-butyl dicarbonate 1:1.2 THF/H₂O 0–5°C 92%

Procedure :

  • Dissolve piperazine (1 equiv) in tetrahydrofuran (THF).
  • Add Boc anhydride (1.2 equiv) dropwise at 0°C under nitrogen.
  • Stir for 12 hours, extract with ethyl acetate, and purify via column chromatography.

Innovative Chlorination-Cyclization Approach

An alternative route from diethylamine avoids costly anhydrous piperazine:

  • Chlorination : Diethylamine reacts with sulfuryl chloride to form di(2-chloroethyl)amine.
  • Boc Protection : React with Boc anhydride in dichloromethane (DCM) to yield di(2-chloroethyl) carbamate.
  • Cyclization : Treat with ammonia in ethanol to form Boc-piperazine (93.5% yield).

Azolidinone Ring Formation and 2-Methoxyphenyl Integration

Urea Intermediate Cyclization

The azolidinone ring is constructed via urea formation followed by cyclization:

  • Urea Synthesis : React Boc-piperazine with 2-methoxyphenyl isocyanate in DCM to form a urea intermediate.
  • Cyclization : Use p-toluenesulfonic acid (PTSA) in refluxing toluene to induce ring closure, yielding the 2,5-dioxoazolidin moiety.

Optimized Conditions :

  • Temperature : 110°C (reflux)
  • Catalyst : PTSA (10 mol%)
  • Yield : 78%

Green Chemistry Approach Using Deep Eutectic Solvents

Adapting methodologies from thiazolidinedione synthesis, deep eutectic solvents (DES) enhance cyclization efficiency:

  • DES Composition : Choline chloride and ethylene glycol (1:2 molar ratio).
  • Procedure :
    • Mix urea intermediate (1 equiv) and DES.
    • Heat at 80°C for 6 hours.
    • Extract with ethyl acetate and purify via recrystallization.
  • Yield : 85% (vs. 78% with traditional solvents).

Coupling Strategies for 2-Methoxyphenyl Substituent

Friedel-Crafts Alkylation

Introducing the 2-methoxyphenyl group early in the synthesis:

  • Electrophilic Aromatic Substitution : React azolidinone precursor with 2-methoxybenzyl chloride in the presence of AlCl₃.
  • Limitations : Poor regioselectivity and Boc-group sensitivity to Lewis acids reduce practicality.

Suzuki-Miyaura Coupling

A palladium-catalyzed approach ensures precise coupling:

  • Halogenation : Brominate the azolidinone at the 3-position using N-bromosuccinimide (NBS).
  • Coupling : React with 2-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1).
  • Yield : 70%
  • Conditions : 90°C, 12 hours.

Integrated Synthetic Routes

Sequential Boc Protection and Azolidinone Formation

Route A :

  • Protect piperazine with Boc anhydride.
  • React free amine with 2-methoxybenzyl isocyanate to form urea.
  • Cyclize using DES to yield azolidinone.
  • Overall Yield : 62%

Route B :

  • Preform azolidinone ring with 2-methoxyphenyl substituent.
  • Couple to Boc-piperazine via nucleophilic aromatic substitution.
  • Overall Yield : 58%

Comparative Analysis of Methods

Method Key Step Yield Advantages Limitations
Sequential Protection Boc early, azolidinone late 62% High Boc stability Multi-step purification
Preformed Azolidinone Late-stage coupling 58% Modularity Low coupling efficiency
Green Chemistry DES cyclization 85% Eco-friendly, high yield Limited solvent compatibility

Analytical Validation and Characterization

Critical characterization data aligns with literature:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.5 Hz, 1H, Ar-H), 6.95 (t, J = 7.2 Hz, 1H, Ar-H), 4.12 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.45 (m, 4H, piperazine), 1.42 (s, 9H, Boc).
  • IR (KBr) : 1695 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C).
  • HPLC Purity : >98% (C18 column, 70:30 acetonitrile/water).

Q & A

Q. Example analogs :

CompoundCAS NumberKey FeatureActivity (D3 Ki)
3-Fluoro analog314741-40-7Enhanced lipophilicity6 nM
(S)-Hydroxymethyl analog278788-66-2Stereospecific binding45 nM

What in vitro methodologies are employed to investigate this compound's interaction with neurological targets?

Advanced
Mechanistic studies use:

  • Radioligand displacement assays : [³H]spiperone competes with D3 receptors (IC₅₀ < 10 nM) .
  • Functional cAMP assays : Measures inverse agonism via cAMP inhibition (EC₅₀ ~50 nM).
  • Molecular docking : AutoDock Vina predicts hydrogen bonds between the dioxoazolidine carbonyl and Ser192 in D3 receptors .

Validation : Site-directed mutagenesis (e.g., S192A mutation reduces binding affinity by 90%) .

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